molecular formula C11H10FN3 B2373171 4-N-(4-fluorophenyl)pyridine-3,4-diamine CAS No. 108349-64-0

4-N-(4-fluorophenyl)pyridine-3,4-diamine

Cat. No.: B2373171
CAS No.: 108349-64-0
M. Wt: 203.22
InChI Key: YWFXJNSRFLGLHP-UHFFFAOYSA-N
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Description

4-N-(4-fluorophenyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C11H10FN3 It features a pyridine ring substituted with a fluorophenyl group at the nitrogen atom and two amino groups at the 3 and 4 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(4-fluorophenyl)pyridine-3,4-diamine typically involves the reaction of 4-fluoroaniline with 3,4-dichloropyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-N-(4-fluorophenyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

4-N-(4-fluorophenyl)pyridine-3,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-N-(4-fluorophenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the amino groups facilitate interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-N-(4-chlorophenyl)pyridine-3,4-diamine
  • 4-N-(4-bromophenyl)pyridine-3,4-diamine
  • 4-N-(4-methylphenyl)pyridine-3,4-diamine

Uniqueness

4-N-(4-fluorophenyl)pyridine-3,4-diamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

IUPAC Name

4-N-(4-fluorophenyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-8-1-3-9(4-2-8)15-11-5-6-14-7-10(11)13/h1-7H,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFXJNSRFLGLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=NC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108349-64-0
Record name 4-N-(4-fluorophenyl)pyridine-3,4-diamine
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